4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 117039-00-6
VCID: VC18421229
InChI: InChI=1S/C27H32N4O2S.ClH/c1-20-11-13-21(14-12-20)31-26(33)23-8-3-4-9-24(23)28-27(31)34-22(18-29-15-5-2-6-16-29)19-30-17-7-10-25(30)32;/h3-4,8-9,11-14,22H,2,5-7,10,15-19H2,1H3;1H
SMILES:
Molecular Formula: C27H33ClN4O2S
Molecular Weight: 513.1 g/mol

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride

CAS No.: 117039-00-6

Cat. No.: VC18421229

Molecular Formula: C27H33ClN4O2S

Molecular Weight: 513.1 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride - 117039-00-6

Specification

CAS No. 117039-00-6
Molecular Formula C27H33ClN4O2S
Molecular Weight 513.1 g/mol
IUPAC Name 3-(4-methylphenyl)-2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanylquinazolin-4-one;hydrochloride
Standard InChI InChI=1S/C27H32N4O2S.ClH/c1-20-11-13-21(14-12-20)31-26(33)23-8-3-4-9-24(23)28-27(31)34-22(18-29-15-5-2-6-16-29)19-30-17-7-10-25(30)32;/h3-4,8-9,11-14,22H,2,5-7,10,15-19H2,1H3;1H
Standard InChI Key ZIVUXXWXPYSGBW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC(CN4CCCCC4)CN5CCCC5=O.Cl

Introduction

Structural and Chemical Characteristics

Core Architecture and Substituent Analysis

The quinazolinone scaffold consists of a bicyclic system with a benzene ring fused to a pyrimidin-4(3H)-one moiety. Key structural features of this derivative include:

  • 3-(4-Methylphenyl) group: A hydrophobic aromatic substituent that enhances membrane permeability and influences receptor binding .

  • 2-((1-((2-Oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio) side chain: A heterocyclic-thioether linkage contributing to hydrogen bonding and steric interactions with biological targets .

  • Monohydrochloride salt: Improves aqueous solubility and stability compared to the free base form .

The molecular formula is C₃₀H₃₄ClN₅O₂S, with a molecular weight of 580.14 g/mol (calculated from PubChem analogs ).

Synthesis and Optimization

Table 1: Key Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Core cyclizationAnthranilic acid, urea, POCl₃, 110°C65–78
3-Arylation4-Methylbenzyl chloride, AlCl₃, 80°C72
Thioether coupling1-((2-Oxo-pyrrolidinyl)methyl)-2-piperidinylethyl bromide, K₂CO₃, DMF58

Pharmacological Profile

Antimicrobial Activity

Quinazolinones with thioether side chains exhibit broad-spectrum antimicrobial effects. For example:

  • Gram-positive bacteria: Analogous compounds showed MIC values of 2–8 µg/mL against Staphylococcus aureus .

  • Gram-negative bacteria: Enhanced activity with hydrophobic aryl groups (e.g., 4-methylphenyl) due to improved outer membrane penetration .

Table 2: Antimicrobial Data for Structural Analogs

CompoundMIC (µg/mL)Target PathogensReference
3-(4-Methoxyphenyl)-2-thioether analog4.0S. aureus, E. coli
6-Amino-2-(ethylthio)methyl derivative8.0P. aeruginosa, C. albicans

Mechanism of Action and Target Engagement

Enzyme Inhibition

Quinazolinones inhibit critical microbial and mammalian enzymes:

  • Dihydrofolate reductase (DHFR): Disruption of folate metabolism via competitive binding to the active site (IC₅₀ = 0.8–3.2 µM for analogs) .

  • EGFR tyrosine kinase: Anticancer activity via suppression of autophosphorylation (IC₅₀ = 12 nM for 4-anilinoquinazolines) .

The pyrrolidinone-piperidine side chain in this derivative may enhance binding to ATP pockets in kinase domains .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

  • 4-Methylphenyl at C3: Increases lipophilicity, improving cell entry and target affinity .

  • Thioether linkage at C2: Enhances metabolic stability compared to oxygen or nitrogen analogs .

  • Pyrrolidinone-piperidine moiety: Facilitates hydrogen bonding with Asp831 in EGFR and Asp27 in DHFR .

Pharmacokinetics and Toxicity

Data from related compounds suggest:

  • Oral bioavailability: ~40–55% in rodent models due to first-pass metabolism .

  • CYP450 interactions: Moderate inhibition of CYP3A4 (IC₅₀ = 18 µM) .

  • Acute toxicity: LD₅₀ > 500 mg/kg in mice, with no hepatotoxicity at therapeutic doses .

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